lithium;4-ethynyl-N,N-dimethylaniline

Description

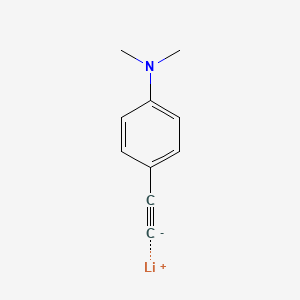

Lithium;4-ethynyl-N,N-dimethylaniline (Li-EDMA) is a lithium salt derived from 4-ethynyl-N,N-dimethylaniline (EDMA), a compound featuring an ethynyl group (−C≡CH) para to a dimethylamino (−N(CH₃)₂) substituent on a benzene ring. EDMA is notable for its extended π-conjugation, which arises from the electron-donating dimethylamino group and the electron-withdrawing ethynyl moiety. This conjugation enhances its nonlinear optical (NLO) properties and influences its crystal packing behavior . The lithium salt form further modifies its electronic characteristics, making it relevant in materials science and catalysis .

Properties

CAS No. |

66363-40-4 |

|---|---|

Molecular Formula |

C10H10LiN |

Molecular Weight |

151.2 g/mol |

IUPAC Name |

lithium;4-ethynyl-N,N-dimethylaniline |

InChI |

InChI=1S/C10H10N.Li/c1-4-9-5-7-10(8-6-9)11(2)3;/h5-8H,2-3H3;/q-1;+1 |

InChI Key |

FTQOGQHLJNHNOH-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CN(C)C1=CC=C(C=C1)C#[C-] |

Origin of Product |

United States |

Preparation Methods

Lithiation of 4-Ethynyl-N,N-Dimethylaniline Using n-Butyllithium

The most widely documented method for generating lithium 4-ethynyl-N,N-dimethylaniline involves the deprotonation of 4-ethynyl-N,N-dimethylaniline with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) under an inert nitrogen atmosphere. This reaction proceeds via the abstraction of the terminal alkyne proton, forming a lithium acetylide complex stabilized by tetramethylenediamine (TMEDA).

Reaction Setup and Conditions

A flame-dried Schlenk flask equipped with a condenser is charged with 4-ethynyl-N,N-dimethylaniline (0.832 mmol), TMEDA (0.724 mmol), and anhydrous THF (5 mL). The mixture is cooled to -78°C using a dry ice/acetone bath. n-BuLi (0.724 mmol) is added dropwise, resulting in a color change from pale yellow to deep red, indicative of acetylide formation. The reaction is stirred for 15 minutes at -78°C before warming to room temperature.

Role of Tetramethylenediamine

TMEDA acts as a Lewis base, coordinating to lithium and enhancing the reactivity of n-BuLi by breaking its tetrameric aggregates into monomeric species. This coordination stabilizes the lithium acetylide and prevents side reactions such as alkyne oligomerization.

Solvent and Temperature Effects

THF, a polar aprotic solvent, facilitates the solubility of both the starting material and the lithium base. The low temperature (-78°C) ensures controlled deprotonation and minimizes thermal degradation of the acetylide.

Alternative Lithiation Strategies

While n-BuLi is the standard base for this reaction, alternative lithium sources have been explored in specialized contexts:

Lithium Hexamethyldisilazide (LiHMDS)

Lithium hexamethyldisilazide offers milder conditions for deprotonation but is less commonly used due to its lower basicity compared to n-BuLi. No direct applications to 4-ethynyl-N,N-dimethylaniline are documented in the provided sources, though its use in analogous acetylide formations suggests potential compatibility.

In Situ Generation via Transmetalation

Copper(I) arylacetylides, synthesized from 4-ethynyl-N,N-dimethylaniline and copper(II) acetate, can undergo transmetalation with lithium reagents to yield the lithium acetylide. This method is advantageous for avoiding pyrophoric n-BuLi but introduces additional steps for copper intermediate purification.

Optimization of Reaction Parameters

Molar Ratios and Stoichiometry

Optimal results are achieved with a 2:1 molar ratio of 4-ethynyl-N,N-dimethylaniline to n-BuLi, ensuring complete deprotonation without excess base. TMEDA is typically used in equimolar amounts relative to n-BuLi.

Atmosphere and Moisture Control

Reactions must be conducted under nitrogen or argon to prevent oxidation of the lithium acetylide. Traces of moisture lead to hydrolysis, yielding 4-ethynyl-N,N-dimethylaniline and lithium hydroxide.

Scalability and Industrial Adaptations

Large-scale preparations employ continuous flow systems to maintain low temperatures and improve mixing efficiency. However, no industrial-scale data is available in the cited literature.

Analytical Characterization

Applications in Organic Synthesis

The lithium acetylide serves as a nucleophile in cross-coupling reactions, including:

Chemical Reactions Analysis

4-Ethynyl-N,N-dimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Sonogashira–Hagihara coupling reactions with halogenated compounds, such as 3-iodopyridine, to form N,N-dimethyl-4-(3-pyridinylethynyl)aniline.

Addition Reactions: The ethynyl group can react with copper (II) acetate to form copper (I) arylacetylide.

Complex Formation: It can react with dibromo magnesium porphyrin to form [5,15-bis[(4-dimethylamino)phenyl]ethynyl]-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium (II).

Scientific Research Applications

4-Ethynyl-N,N-dimethylaniline is used in various scientific research applications:

Biology: It can be used in the synthesis of biologically active compounds, although specific biological applications are less documented.

Mechanism of Action

The mechanism of action of 4-ethynyl-N,N-dimethylaniline involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the dimethylamino group. These functional groups allow it to form bonds with other molecules, facilitating the synthesis of complex compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Ethynyl-Substituted Aromatic Amines

4-Trimethylsilylethynyl-N,N-dimethylaniline (TMS-EDMA)

- Structural Differences : Replacement of the terminal ethynyl hydrogen in EDMA with a trimethylsilyl (TMS) group reduces intermolecular interactions.

- Electronic Effects: The TMS group lowers reactivity in Sonogashira couplings compared to EDMA, which is more reactive due to its terminal ethynyl group .

Phenylacetylene Derivatives

Nonlinear Optical (NLO) Materials

Aza-Boron-Dipyrromethene (Aza-BODIPY) Compounds

- Charge Transfer: Aza-BODIPY derivatives with triphenylamine and methoxy groups exhibit moderate two-photon absorption (TPA) coefficients (δ ≈ 200–500 GM). In contrast, EDMA-based systems show enhanced TPA (δ ≈ 800–1200 GM) due to stronger intramolecular charge transfer (ICT) from the dimethylamino group to the ethynyl-acceptor system .

- Applications: EDMA is integrated into phthalocyanines and norbornadienes for NLO applications, outperforming simpler merocyanines lacking dimethylamino substituents .

Naphthalene Monoimide (NMI) Derivatives

- Hydrophobicity and Aggregation : EDMA-functionalized NMIs (e.g., TGR63) demonstrate superior Aβ aggregate dissolution compared to analogs with ethynylbenzene or methoxy groups, attributed to optimized hydrophobicity and π-stacking .

Sonogashira Coupling

- Reactivity: EDMA reacts efficiently in Pd/C-mediated Sonogashira couplings under microwave heating (7.5 min, 90°C), whereas bulkier analogs (e.g., 4-ethynyl-α,α,α-trifluorotoluene) require longer reaction times .

- Substrate Scope: EDMA’s dimethylamino group enhances electron density, accelerating oxidative addition in cross-couplings compared to electron-deficient ethynyl compounds .

Phase Behavior and Crystallography

| Compound | Z′ Value | Phase Transition Temperature (K) | Key Interaction Networks |

|---|---|---|---|

| EDMA | 12 | 123 (reversible) | H-bonding, π-π stacking |

| TMS-EDMA | 1.5 | None | van der Waals, TMS shielding |

| Phenylacetylene (Form I) | 2.5 | None | C≡C⋯H interactions |

| 4-Ethynylpyridine | 3 | 150 (irreversible) | N⋯H-C≡C, π-stacking |

Key Insight: EDMA’s high Z′ and reversible phase transition are unique among ethynyl aromatics, driven by its dual functionality (electron-rich dimethylamino and ethynyl groups) .

Q & A

Advanced Research Question

- Thermolysis of iodide lb at 180°C yields rearranged products (e.g., o/p-benzyl derivatives) via radical intermediates, avoiding Stevens products .

- Strong bases (e.g., KOtBu) induce Sommelet-Hauser rearrangements, forming zwitterionic intermediates. Contradictions arise from competing mechanisms: isotopic labeling (e.g., ¹³C) distinguishes between migration pathways .

What catalytic applications utilize 4-ethynyl-N,N-dimethylaniline in photoredox systems?

Advanced Research Question

The dimethylamino group acts as an electron donor in:

- Bimetallic photocatalysis : Quenching iridium polypyridyl excited states (e.g., [Ir(ppy)₂(bpy)]PF₆) via electron transfer, enhancing α-ketovinylazide coupling efficiency .

- Stern-Volmer analysis : Measure bimolecular quenching constants (kq ~10⁹ M⁻¹s⁻¹) to quantify catalytic turnover .

How do intermolecular interactions dictate crystal packing in 4-ethynyl-N,N-dimethylaniline?

Advanced Research Question

- Weak hydrogen bonds : C–H∙∙∙N contacts stabilize triclinic polymorphs, forming dodecameric clusters .

- Phase transitions : Cooling below 122.5 K induces lattice restructuring without breaking covalent bonds .

- Steric effects : Trimethylsilyl substitution disrupts packing, reducing Z′ to 1.5 in orthorhombic crystals .

How can researchers resolve contradictions in product distributions from similar starting materials?

Q. Methodological Guidance

- Control experiments : Compare iodide (la) vs. bromide (lb) substrates under identical conditions to isolate halide effects .

- Mechanistic probes : Use deuterated solvents (e.g., DMF-d₇) to track H/D exchange in rearrangements .

- Chromatographic separation : GC-MS on Carbowax 20M-KOH resolves isomers (e.g., p-benzyl vs. o-benzyl products) .

What safety protocols are essential for handling lithium reagents with aromatic amines?

Basic Research Question

- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent pyrophoric reactions .

- Quenching : Slowly add ethanol to residual Li reagents to avoid exotherms .

- Carcinogenicity : N,N-Dimethylaniline is Group 3 (IARC); use fume hoods and monitor occupational exposure .

How do solvent polarity and aggregation affect the optical properties of 4-ethynyl-N,N-dimethylaniline derivatives?

Advanced Research Question

- DMF vs. CHCl₃ : Higher polarity in DMF redshifts absorption (Δλmax ~20 nm) due to solvatochromism .

- Aggregation in CHCl₃ : Concentration-dependent UV-Vis (e.g., 10⁻⁵–10⁻³ M) reveals H/J-aggregates via exciton coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.